2,4-Dimethylphenyl phenyl sulfide
CAS No.: 16704-47-5
Cat. No.: VC21063053
Molecular Formula: C14H14S
Molecular Weight: 214.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16704-47-5 |
|---|---|
| Molecular Formula | C14H14S |
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | 2,4-dimethyl-1-phenylsulfanylbenzene |
| Standard InChI | InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 |
| Standard InChI Key | IDWAROOLSBWYOC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)SC2=CC=CC=C2)C |
Introduction
2,4-Dimethylphenyl phenyl sulfide, also known as 2,4-dimethyl-1-phenylsulfanylbenzene, is a chemical compound with the molecular formula C14H14S. It is identified by its PubChem CID as 22461581 and has a molecular weight of 214.33 g/mol . This compound is recognized as an impurity in the synthesis of certain pharmaceuticals, such as vortioxetine .
Synthesis and Preparation
2,4-Dimethylphenyl phenyl sulfide can be synthesized through various organic chemistry methods, often involving the reaction of appropriate phenyl halides with thiophenol derivatives in the presence of a catalyst. The purification process typically involves chromatographic techniques .
Applications and Impurities
This compound is primarily noted as an impurity in pharmaceutical synthesis, particularly in the production of vortioxetine, a medication used for treating major depressive disorder . Its presence as an impurity suggests that it may be formed during the synthesis process of such drugs.
Analytical Techniques for Identification
Several analytical techniques are used to identify and characterize 2,4-dimethylphenyl phenyl sulfide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the molecular structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule.
-
Chromatographic Techniques: Such as TLC or HPLC, are used for purification and separation .
Data Table: Key Information on 2,4-Dimethylphenyl Phenyl Sulfide
| Property | Description |
|---|---|
| Molecular Formula | C14H14S |
| Molecular Weight | 214.33 g/mol |
| IUPAC Name | 2,4-dimethyl-1-phenylsulfanylbenzene |
| InChI | InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 |
| InChIKey | IDWAROOLSBWYOC-UHFFFAOYSA-N |
| Synonyms | 2,4-Dimethylphenyl phenyl sulfide, Vortioxetine Impurity |
| CAS Number | 16704-47-5 |
| Purity | NLT 98% |
This table summarizes key chemical and physical properties of 2,4-dimethylphenyl phenyl sulfide, providing a concise overview of its characteristics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume